3,4-Dimethoxyphenethyl isocyanate
Overview
Description
3,4-Dimethoxyphenethyl isocyanate is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of two methoxy groups attached to a phenethyl isocyanate structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenethyl isocyanate can be synthesized through the reaction of 3,4-dimethoxyphenethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows: [ \text{3,4-Dimethoxyphenethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to maximize yield and minimize by-products. The use of advanced reactors and continuous flow systems is common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenethyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can add to compounds with active hydrogen atoms, such as water, to form carbamic acids, which decompose to amines and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Water: Reacts to form carbamic acids, which decompose to amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Scientific Research Applications
3,4-Dimethoxyphenethyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical synthesis processes to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
3,4-Dimethoxyphenyl isocyanate: Similar structure but lacks the ethyl group.
3,5-Dimethoxyphenyl isocyanate: Similar structure with methoxy groups at different positions.
4-Isocyanato-1,2-dimethoxybenzene: Another isomer with different substitution pattern.
Uniqueness: 3,4-Dimethoxyphenethyl isocyanate is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed in reactions. This structural feature can make it more suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-(2-isocyanatoethyl)-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOCFOCTSWQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409352 | |
Record name | 3,4-Dimethoxyphenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35167-81-8 | |
Record name | 3,4-Dimethoxyphenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxyphenethyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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